molecular formula C21H24N4OS B417610 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol

4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol

Cat. No.: B417610
M. Wt: 380.5g/mol
InChI Key: GXPZLBUZEOYWID-UHFFFAOYSA-N
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Description

4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-phenyl-5-(2-piperidin-1-yl-ethylsulfanyl)-4h-[1,2,4]triazole-3-yl)phenol apart from similar compounds is its unique combination of a triazole ring with a phenyl and piperidinyl group

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5g/mol

IUPAC Name

4-[4-phenyl-5-(2-piperidin-1-ylethylsulfanyl)-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C21H24N4OS/c26-19-11-9-17(10-12-19)20-22-23-21(25(20)18-7-3-1-4-8-18)27-16-15-24-13-5-2-6-14-24/h1,3-4,7-12,26H,2,5-6,13-16H2

InChI Key

GXPZLBUZEOYWID-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O

Canonical SMILES

C1CCN(CC1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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